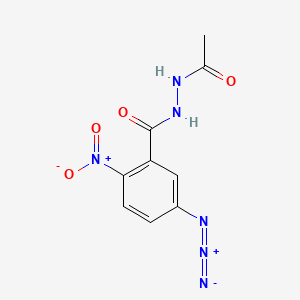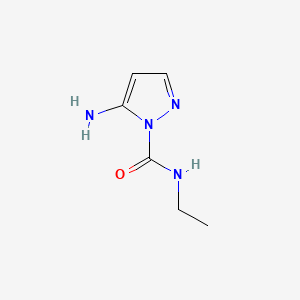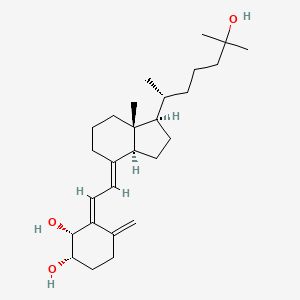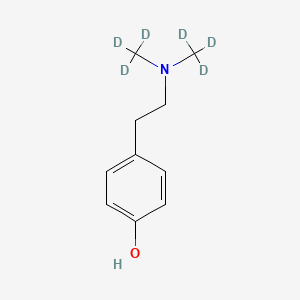
Hordenine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hordenine-d6 is a deuterium-labeled derivative of hordenine, a naturally occurring phenethylamine alkaloid found in various plants, particularly in barley (Hordeum vulgare). The compound is chemically known as 4-(2-dimethylaminoethyl)phenol-d6 and has the molecular formula C10H9D6NO. This compound is primarily used as a stable isotope-labeled compound in scientific research to study metabolic pathways and pharmacokinetics.
Applications De Recherche Scientifique
Hordenine-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the biotransformation of hordenine in biological systems.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion (ADME) of hordenine.
Neuropharmacology: Investigated for its role as a dopamine receptor agonist and its potential effects on the central nervous system.
Anti-inflammatory Research: Explored for its anti-inflammatory properties and potential therapeutic applications in conditions like ulcerative colitis and acute lung injury.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hordenine-d6 typically involves the deuteration of hordenine. One common method is the reductive amination of deuterated tyramine. The process begins with the conversion of L-tyrosine to tyramine, followed by N,N-dimethylation using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of biocatalysts and green chemistry principles is also explored to enhance sustainability and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Hordenine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to its amine form.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include deuterated quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyramine: A biogenic amine and precursor to hordenine.
N,N-Dimethyltyramine: A structural analog of hordenine with similar pharmacological properties.
Phenethylamine: The parent compound of the phenethylamine class of alkaloids.
Uniqueness
Hordenine-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in research for tracing and quantifying metabolic pathways. Its stable isotope labeling provides enhanced accuracy in pharmacokinetic studies compared to its non-deuterated counterparts .
Propriétés
IUPAC Name |
4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBCEEMXQZUPDQ-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

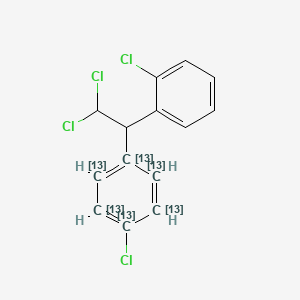
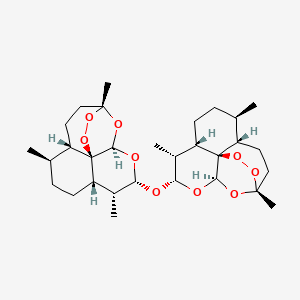
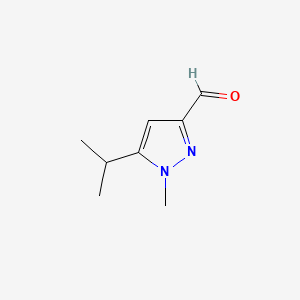

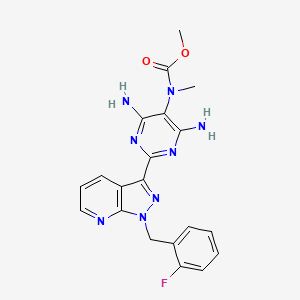
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)

